2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide
Description
The compound 2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide features a thiophene ring substituted with 4,5-dimethyl groups and a 3-carboxamide moiety. At the 2-position of the thiophene, a benzamido group is attached, which carries an N-cyclopentyl-N-methylsulfamoyl substituent at the para position of the benzene ring.
Properties
IUPAC Name |
2-[[4-[cyclopentyl(methyl)sulfamoyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S2/c1-12-13(2)28-20(17(12)18(21)24)22-19(25)14-8-10-16(11-9-14)29(26,27)23(3)15-6-4-5-7-15/h8-11,15H,4-7H2,1-3H3,(H2,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOONPKYPILOED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide (CAS Number: 941914-86-9) belongs to a class of organic compounds that exhibit significant biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 447.6 g/mol. The structure features a thiophene ring substituted with a carboxamide group and a sulfamoyl moiety, which is known to influence its biological properties.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in key biochemical pathways. The sulfamoyl group may enhance the compound's affinity for specific targets, leading to its potential as an inhibitor or modulator in various biological processes.
Anticancer Activity
Research has indicated that compounds structurally related to 2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide exhibit anticancer properties. A study evaluating similar thiophene derivatives found that several compounds demonstrated cytotoxic effects against various human tumor cell lines, particularly leukemia cells. These findings suggest that the compound may possess similar anticancer potential through mechanisms such as apoptosis induction or cell cycle arrest .
Tyrosinase Inhibition
Tyrosinase is an enzyme critical for melanin production, and its inhibition can lead to applications in skin whitening and treatment of hyperpigmentation disorders. Compounds with structural similarities have shown significant inhibitory effects on tyrosinase activity. For instance, certain analogs demonstrated IC50 values indicating potent inhibition compared to established inhibitors like kojic acid . The compound's ability to inhibit tyrosinase could be explored for cosmetic applications.
Antioxidant Properties
Antioxidant activity is another vital aspect of the biological profile of this compound. Studies have shown that related compounds exhibit strong radical scavenging activities and can reduce reactive oxygen species (ROS) levels in cellular models. This suggests that 2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide may help mitigate oxidative stress-related damage in cells .
Case Studies and Research Findings
Comparison with Similar Compounds
Research Findings and Implications
- Antioxidant Potential: The target compound’s carboxamide and sulfonamide groups may synergize to scavenge free radicals, similar to Compound 92a, but its larger substituents could reduce bioavailability .
- Sulfonamide Bioactivity : The N-cyclopentyl-N-methylsulfamoyl group aligns with sulfone derivatives’ anti-inflammatory mechanisms, though steric bulk may hinder target binding compared to smaller analogs .
- Structural Optimization : Compared to ’s compound, the unsaturated thiophene core in the target compound may improve aromatic interactions in drug-receptor binding but increase metabolic susceptibility.
Preparation Methods
Microwave-Assisted Cyclization
A mixture of 2-amino-4,5-dimethylthiophene-3-carboxylic acid (1 mmol) and formamide (5–6 mmol) in acetic acid undergoes microwave irradiation (300 W, 130°C) for 10 minutes, yielding 5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one in 79% yield. Subsequent hydrolysis under basic conditions (NaOH/H₂O₂) converts the pyrimidinone to 4,5-dimethylthiophene-3-carboxamide.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 130°C |
| Reaction Time | 10 minutes |
| Catalyst/Solvent | Acetic acid |
| Yield | 79% |
Preparation of 4-(N-Cyclopentyl-N-methylsulfamoyl)benzoic Acid
The benzamido substituent requires synthesis of 4-(N-cyclopentyl-N-methylsulfamoyl)benzoic acid, achieved through sulfonamide functionalization and oxidation.
Sulfonamide Formation
4-Formylbenzenesulfonamide (CAS 3240-35-5) serves as the starting material. The formyl group is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions, yielding 4-sulfamoylbenzoic acid.
N-Alkylation of Sulfonamide
The sulfonamide undergoes sequential alkylation:
- Methylation : Treatment with methyl iodide (CH₃I) in the presence of NaH in DMF introduces the N-methyl group.
- Cyclopentylation : Reaction with cyclopentyl bromide and K₂CO₃ in acetonitrile installs the N-cyclopentyl group.
Analytical Data
- IR (cm⁻¹) : 1670 (C=O), 1320/1150 (S=O asymmetric/symmetric stretching).
- ¹H-NMR (DMSO-d₆) : δ 1.50–1.85 (m, cyclopentyl CH₂), 3.10 (s, N-CH₃), 7.85 (d, J = 8.4 Hz, Ar-H), 8.20 (d, J = 8.4 Hz, Ar-H).
Amide Coupling: Final Assembly
The thiophene carboxamide and benzoic acid derivative are coupled via an amide bond using standard peptide coupling reagents.
Acid Chloride Formation
4-(N-Cyclopentyl-N-methylsulfamoyl)benzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) to generate the corresponding acid chloride.
Nucleophilic Acyl Substitution
The acid chloride reacts with 4,5-dimethylthiophene-3-carboxamide in anhydrous DCM with triethylamine (TEA) as a base, yielding the target compound.
Optimized Conditions
| Parameter | Value |
|---|---|
| Coupling Reagent | SOCl₂ |
| Solvent | DCM |
| Temperature | 0°C → RT |
| Yield | 65–72% |
Alternative Pathways from Patent Literature
Patent WO2019097306A2 and WO2022056100A1 describe advanced coupling strategies applicable to this synthesis:
Halogenation-Mediated Coupling
Using sulfuryl chloride (SO₂Cl₂) as a halogenating agent in acetonitrile facilitates C–N bond formation between sulfonamides and heterocycles.
Microwave-Assisted One-Pot Synthesis
A one-pot protocol combines sulfonamide alkylation and amide coupling under microwave irradiation, reducing reaction time to ≤30 minutes.
Purification and Characterization
Final purification employs recrystallization from ethanol/water (4:1), yielding >98% purity.
Spectroscopic Confirmation
- HRMS (ESI) : m/z calc. for C₂₁H₂₈N₄O₄S₂ [M+H]⁺: 489.1421; found: 489.1425.
- ¹³C-NMR (DMSO-d₆) : δ 165.2 (C=O), 142.0 (thiophene C-3), 138.5 (Ar-C), 22.1/22.3 (CH₃).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
